
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is a piperazine derivative that has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide is not fully understood. However, it is believed to work by inhibiting various enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme dihydrofolate reductase, which is involved in the synthesis of DNA. It has also been shown to inhibit the activity of the receptor CXCR4, which is involved in the migration of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide are still being studied. However, it has been shown to have various effects on the body, including reducing the proliferation of cancer cells, inhibiting viral replication, and reducing pain.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide in lab experiments include its potential applications in medicinal chemistry research, its ability to inhibit various enzymes and receptors, and its promising results in inhibiting the proliferation of cancer cells. However, the limitations of using this compound in lab experiments include its high cost, its potential toxicity, and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide. One direction is to further study its potential applications in medicinal chemistry research, particularly in the development of anticancer and antiviral drugs. Another direction is to study its mechanism of action in more detail to better understand how it works in the body. Additionally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound.
Synthesis Methods
The synthesis of 4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide involves the reaction of 5-fluoro-6-phenylpyrimidine-4-amine with 4-(oxan-4-yl)piperazine-1-carboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or dimethylformamide (DMF) and is followed by purification using column chromatography or recrystallization.
Scientific Research Applications
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide has shown potential applications in medicinal chemistry research. This compound has been studied for its anticancer properties and has shown promising results in inhibiting the proliferation of cancer cells. It has also been studied for its antiviral properties and has shown activity against various viruses such as HIV, HCV, and influenza. Additionally, this compound has been studied for its potential use as an analgesic and has shown activity in reducing pain.
properties
IUPAC Name |
4-(5-fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FN5O2/c21-17-18(15-4-2-1-3-5-15)22-14-23-19(17)25-8-10-26(11-9-25)20(27)24-16-6-12-28-13-7-16/h1-5,14,16H,6-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPWAHOYHFLNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)N2CCN(CC2)C3=NC=NC(=C3F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-(oxan-4-yl)piperazine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

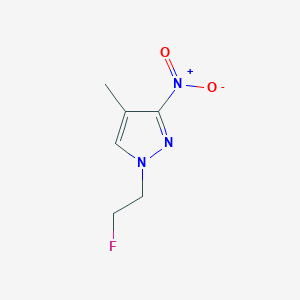

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)
![4-benzyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2939890.png)

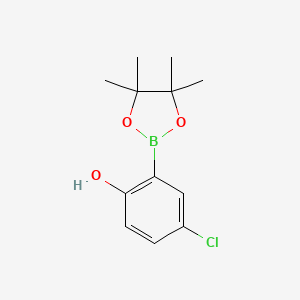

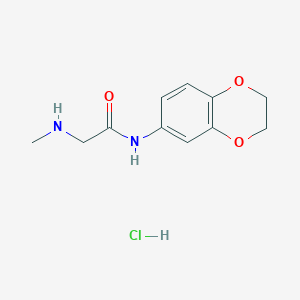
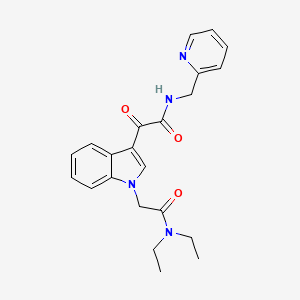
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2939898.png)
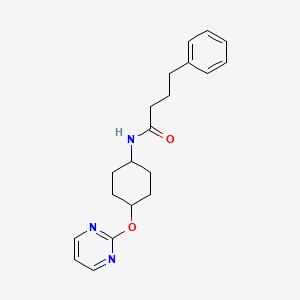
![1-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2939903.png)
